6'-Methoxy-[3,3'-bipyridine]-2-carboxylic acid
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Overview
Description
6’-Methoxy-[3,3’-bipyridine]-2-carboxylic acid is a heterocyclic organic compound that belongs to the bipyridine family This compound is characterized by the presence of two pyridine rings connected by a single bond, with a methoxy group at the 6’ position and a carboxylic acid group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Methoxy-[3,3’-bipyridine]-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Coupling Reaction: The two pyridine rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Carboxylation: The carboxylic acid group is introduced at the 2 position through a carboxylation reaction using carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production of 6’-Methoxy-[3,3’-bipyridine]-2-carboxylic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6’-Methoxy-[3,3’-bipyridine]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methanol and a suitable base for methoxylation.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of substituted bipyridine derivatives with various functional groups.
Scientific Research Applications
6’-Methoxy-[3,3’-bipyridine]-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological diseases.
Industry: Utilized in the development of advanced materials and electronic devices.
Mechanism of Action
The mechanism of action of 6’-Methoxy-[3,3’-bipyridine]-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to metal ions, forming stable complexes that can modulate the activity of metalloenzymes.
Pathways Involved: It can influence redox reactions and electron transfer processes, making it useful in catalysis and electronic applications.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Lacks the methoxy and carboxylic acid groups, making it less versatile in certain applications.
4,4’-Bipyridine: Similar structure but different substitution pattern, leading to different chemical properties and applications.
Uniqueness
6’-Methoxy-[3,3’-bipyridine]-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and enhances its utility in various scientific fields.
Properties
Molecular Formula |
C12H10N2O3 |
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Molecular Weight |
230.22 g/mol |
IUPAC Name |
3-(6-methoxypyridin-3-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H10N2O3/c1-17-10-5-4-8(7-14-10)9-3-2-6-13-11(9)12(15)16/h2-7H,1H3,(H,15,16) |
InChI Key |
GNBHCGPZGRMCNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2=C(N=CC=C2)C(=O)O |
Origin of Product |
United States |
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